molecular formula C14H19N3O6 B11472602 N-{2-[4-(2-Acetamidoethoxy)-2-nitrophenoxy]ethyl}acetamide

N-{2-[4-(2-Acetamidoethoxy)-2-nitrophenoxy]ethyl}acetamide

Cat. No.: B11472602
M. Wt: 325.32 g/mol
InChI Key: KYWIGICVLSYBMO-UHFFFAOYSA-N
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Description

N-{2-[4-(2-Acetamidoethoxy)-2-nitrophenoxy]ethyl}acetamide is a chemical compound with the molecular formula C14H19N3O6 and a molecular weight of 325.31716 g/mol . This compound is characterized by the presence of acetamido, ethoxy, and nitrophenoxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of N-{2-[4-(2-Acetamidoethoxy)-2-nitrophenoxy]ethyl}acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

    Formation of the nitrophenoxy intermediate: This involves the nitration of a phenol derivative to introduce the nitro group.

    Ethoxylation: The nitrophenoxy intermediate is then reacted with an ethoxy compound to introduce the ethoxy group.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-{2-[4-(2-Acetamidoethoxy)-2-nitrophenoxy]ethyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The ethoxy and acetamido groups can participate in substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-{2-[4-(2-Acetamidoethoxy)-2-nitrophenoxy]ethyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-Acetamidoethoxy)-2-nitrophenoxy]ethyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of certain enzymes and receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolic processes .

Comparison with Similar Compounds

N-{2-[4-(2-Acetamidoethoxy)-2-nitrophenoxy]ethyl}acetamide can be compared with other similar compounds, such as:

    N-{2-[4-(2-Acetamidoethoxy)-3-nitrophenoxy]ethyl}acetamide: This compound has a similar structure but differs in the position of the nitro group.

    N-{2-[2-(2-Acetamidoethoxy)-4-nitrophenoxy]ethyl}acetamide: This compound has a different arrangement of the acetamido and ethoxy groups.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H19N3O6

Molecular Weight

325.32 g/mol

IUPAC Name

N-[2-[4-(2-acetamidoethoxy)-3-nitrophenoxy]ethyl]acetamide

InChI

InChI=1S/C14H19N3O6/c1-10(18)15-5-7-22-12-3-4-14(13(9-12)17(20)21)23-8-6-16-11(2)19/h3-4,9H,5-8H2,1-2H3,(H,15,18)(H,16,19)

InChI Key

KYWIGICVLSYBMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC1=CC(=C(C=C1)OCCNC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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